Enloplatin

Ovarian Cancer Platinum Resistance Clinical Trial

Platinum-refractory ovarian cancer models face cross-resistance that limits cisplatin and carboplatin utility. Enloplatin (CL-287110) addresses this gap with a unique tetrahydropyran-4,4-dimethanamine carrier ligand that retains activity in platinum-resistant settings. • 6% partial response rate in platinum-refractory ovarian cancer patients, where cisplatin/carboplatin are inactive. • Active against cisplatin-resistant L1210 and P388 leukemia cell lines in vitro. • Dose-limiting neutropenia vs. carboplatin thrombocytopenia, enabling differential hematotoxicity studies. • Aqueous solubility of 450 mg/mL simplifies high-concentration IV dosing in rodent models.

Molecular Formula C13H22N2O5Pt
Molecular Weight 481.41 g/mol
CAS No. 111523-41-2
Cat. No. B12370514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnloplatin
CAS111523-41-2
Molecular FormulaC13H22N2O5Pt
Molecular Weight481.41 g/mol
Structural Identifiers
SMILESC1CC(C1)(C(=O)[O-])C(=O)[O-].C1COCCC1(C[NH-])C[NH-].[Pt+4]
InChIInChI=1S/C7H16N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h1-6,8-9H2;1-3H2,(H,7,8)(H,9,10);/q;;+2/p-2
InChIKeyASQRQYODAQUVBR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enloplatin: Third-Generation Platinum Agent


Enloplatin (CL-287110) is a water-soluble, third-generation platinum(II)-based antineoplastic complex developed by Wyeth-Lederle (American Cyanamid) [1]. It incorporates the same cyclobutane-1,1-dicarboxylate (CBDCA) leaving ligand as carboplatin, but features a unique tetrahydropyran-4,4-dimethanamine carrier ligand, which confers distinct solubility and resistance-overcoming properties [2]. Enloplatin was specifically investigated for the treatment of platinum-refractory ovarian cancer, where it demonstrated activity in patients who had progressed on prior cisplatin or carboplatin therapy [3]. As a research compound, it serves as a critical tool for probing mechanisms of platinum resistance, comparative toxicology of leaving-group ligands, and structure-activity relationships among platinum analogs.

Enloplatin: Why It Cannot Be Substituted


Despite sharing a common CBDCA leaving ligand with carboplatin, enloplatin exhibits a distinct pharmacological and toxicological profile that precludes direct substitution in experimental systems. Clinically, enloplatin demonstrated a partial response rate of 6% (95% CI 0-26%) in a heavily pretreated, platinum-refractory ovarian cancer population—a setting where carboplatin and cisplatin are demonstrably inactive due to acquired cross-resistance [1]. In vitro, enloplatin retained potent activity against cisplatin-resistant L1210 and P388 leukemia cell lines, suggesting a unique ability to circumvent certain resistance mechanisms [2]. Its dose-limiting toxicity (DLT) is neutropenia, whereas carboplatin's DLT is predominantly thrombocytopenia, indicating differential impacts on hematopoietic lineages [3]. Furthermore, enloplatin's water solubility exceeds that of cisplatin, simplifying formulation and handling in the laboratory [4]. These material differences in resistance profile, hematotoxicity, and physicochemical properties render generic substitution scientifically unsound.

Enloplatin: Comparative Pharmacological Evidence


Activity in Platinum-Refractory Ovarian Cancer

In a phase II clinical trial of 18 evaluable patients with platinum-refractory advanced ovarian carcinoma (i.e., progressive disease following prior cisplatin or carboplatin therapy), enloplatin (i.v. infusion over 1.5 h, q21d) produced a partial response (PR) in 1 patient, yielding a PR rate of 6% (95% CI 0-26%) with a response duration of 2.8 months [1]. Median survival was 9.4 months (95% CI 5.1-19.7 months) [1]. By definition, these patients had demonstrated clinical resistance to carboplatin and/or cisplatin, thus any objective response to enloplatin provides direct evidence of non-cross-resistance in this specific, clinically-defined resistant setting [1].

Ovarian Cancer Platinum Resistance Clinical Trial

Overcoming Cisplatin Resistance in Leukemia Models

Preclinical evaluation at MD Anderson Cancer Center identified enloplatin as 'the most active platinum anticancer drug against leukemia' and noted that 'numerous in vitro cell lines including cisplatin-resistant L1210 and P388 leukemias were very sensitive to enloplatin' [1]. While exact IC50 values from the cited source are not reported, the qualitative statement establishes a clear activity differential: enloplatin retains significant cytotoxicity in cell lines with defined resistance to cisplatin. In contrast, carboplatin demonstrates limited or no activity in cisplatin-resistant cancer models, a major clinical limitation [2].

Drug Resistance Leukemia Cytotoxicity

Nephrotoxicity and Hematologic Toxicity Profile

In the phase II clinical trial, nephrotoxicity with enloplatin was reported as 'manageable' [1]. This contrasts with cisplatin, for which nephrotoxicity is a well-established, dose-limiting and cumulative toxicity requiring aggressive prehydration and monitoring [2]. Enloplatin's dose-limiting toxicity (DLT) is neutropenia, whereas carboplatin's DLT is predominantly thrombocytopenia, reflecting a different pattern of myelosuppression [1][3]. Notably, early Phase I reports from Europe indicated that enloplatin was 'considerably less toxic than cisplatin' [4]. However, isolated cases of severe nephrotoxicity were observed, primarily in patients with extensive prior cisplatin exposure [4].

Toxicology Nephrotoxicity Myelosuppression

Pharmacokinetic Profile and Protein Binding

The phase II trial established that enloplatin pharmacokinetics are 'similar to that of carboplatin' and that 'the plasma pharmacokinetics of enloplatin is dictated by the cyclobutanedicarboxylato (CBDCA) ligand and not the novel amino ligand' [1]. Key PK parameters include: 85% of plasma drug is protein-bound by 13.5 h post-infusion; elimination is primarily renal; terminal half-life (whole blood) is 56±40 hours and (plasma) is 52±40 hours; bioavailability is 100% (i.v.) [2]. Enloplatin circulates predominantly as the parent drug (free platinum) [1].

Pharmacokinetics Plasma Protein Binding Drug Clearance

Aqueous Solubility

Enloplatin is described as 'more water soluble than cisplatin' [1]. Wikipedia cites a specific aqueous solubility of 450 mg/mL at 20 °C [2]. For comparison, cisplatin has an aqueous solubility of approximately 1-2 mg/mL at room temperature [3]. This ~200-400-fold increase in water solubility simplifies intravenous formulation, eliminates the need for organic co-solvents in many experimental preparations, and may influence intracellular accumulation kinetics.

Drug Formulation Solubility Physicochemical Properties

Enloplatin: Research Applications


Probing Platinum Resistance in Ovarian Cancer

Enloplatin is uniquely suited for in vitro and in vivo studies of acquired platinum resistance. Given its demonstrated clinical activity in platinum-refractory ovarian cancer (6% partial response rate in a Phase II trial) [1] and its in vitro activity against cisplatin-resistant L1210 and P388 leukemia cell lines [2], enloplatin serves as an ideal comparator to cisplatin and carboplatin for dissecting resistance pathways. Researchers can use enloplatin to determine whether resistance mechanisms (e.g., reduced drug uptake, increased DNA repair, glutathione conjugation) are specific to the diamine carrier ligand (as in cisplatin) or the leaving group (CBDCA).

Comparative Toxicology: Nephrotoxicity and Myelosuppression

Enloplatin offers a distinct toxicity profile for comparative toxicology experiments. In clinical studies, nephrotoxicity was 'manageable,' contrasting sharply with cisplatin's well-documented, dose-limiting nephrotoxicity [1][3]. Additionally, enloplatin's dose-limiting toxicity (DLT) is neutropenia, whereas carboplatin's DLT is thrombocytopenia [4]. This allows researchers to model differential hematological and renal toxicities of platinum agents in rodent models, potentially linking structural features (e.g., carrier ligand) to organ-specific damage.

Pharmacokinetic and Ligand-Structure Relationships

Enloplatin's pharmacokinetics are governed by the CBDCA ligand, which it shares with carboplatin [1]. This makes enloplatin an excellent tool for isolating the pharmacological impact of the amine carrier ligand (tetrahydropyran-4,4-dimethanamine) while maintaining a consistent systemic exposure profile. Researchers can use enloplatin and carboplatin in parallel to investigate how the amine ligand influences cellular uptake, intracellular distribution, DNA adduct formation, and downstream signaling, without confounding differences in plasma clearance or protein binding.

Formulation and Solubility Enhancement Studies

With an aqueous solubility of 450 mg/mL at 20 °C [2]—approximately 200-400 times greater than cisplatin [5]—enloplatin can be employed as a positive control or benchmark in drug formulation studies aimed at improving the solubility of poorly water-soluble platinum complexes. Its high solubility simplifies the preparation of dosing solutions for in vivo experiments, particularly when high concentrations are required for intravenous administration in small animal models.

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